molecular formula C14H18O5 B1372886 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid CAS No. 898792-31-9

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1372886
CAS No.: 898792-31-9
M. Wt: 266.29 g/mol
InChI Key: SUXHKLKUXVORJA-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 898792-31-9) is a substituted benzenehexanoic acid derivative with the molecular formula C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol . Structurally, it features a hexanoic acid backbone terminated by a ketone group (6-oxo) and a 2,3-dimethoxyphenyl substituent. This compound is synthesized for use as a building block in medicinal chemistry and organic synthesis, with a purity of 95+% as reported in commercial catalogs .

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-12-8-5-6-10(14(12)19-2)11(15)7-3-4-9-13(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXHKLKUXVORJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645462
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-31-9
Record name 2,3-Dimethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the 2,3-dimethoxybenzaldehyde is reacted with a hexylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2,5-dimethoxy analog is synthesized via Friedel-Crafts acylation with adipoyl chloride, yielding 60% of the acid form . Its ester derivative (methyl ester) achieves a 94% yield, demonstrating efficient functionalization for downstream applications like nanocrystal bioconjugation . The 2,4-dihydroxy-5-methyl variant, isolated from Trichoderma sp., exhibits cytotoxic activity against leukemia cell lines (HL-60 and P388), likely due to the hydroxyl groups enhancing interaction with cellular targets .

Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in 2,3- and 2,5-dimethoxy derivatives) enhance lipophilicity and stability, making these compounds suitable for synthetic modifications.

Chain Length Variations: The 5-oxovaleric acid analog (5-carbon chain) has a shorter backbone than the 6-oxohexanoic acid derivatives, which may influence solubility and metabolic stability .

Industrial and Research Applications: The 2,5-dimethoxy derivative is pivotal in synthesizing ligands for fluorescent nanocrystals, highlighting its utility in nanotechnology . Biotin synthesis intermediates, such as 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, demonstrate the broader applicability of 6-oxohexanoic acid scaffolds in vitamin synthesis .

Notes

  • Contradictions and Gaps : While synthesis methods for 2,5-dimethoxy analogs are well-documented , details for the 2,3-dimethoxy variant are lacking. Biological data for the latter are absent, contrasting with the cytotoxic 2,4-dihydroxy analog .
  • Industrial Relevance : The commercial availability of these compounds (e.g., CymitQuimica, BLD Pharm Ltd.) underscores their role as intermediates in drug discovery and materials science .

Biological Activity

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid, a compound with the CAS number 898792-31-9, is recognized for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hexanoic acid backbone substituted with a dimethoxyphenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may interact with key enzymes and receptors involved in inflammatory responses and cancer progression.

Target Enzymes

  • p38 MAP Kinase : Inhibits p38 MAPK, which is crucial in inflammatory signaling pathways.
  • Histone Deacetylases (HDACs) : Exhibits potential HDAC inhibitory activity, impacting gene expression and cellular proliferation.

The compound has shown various biochemical properties that underline its therapeutic potential:

PropertyDescription
Solubility Soluble in organic solvents; limited in water
Stability Stable under physiological conditions
Bioavailability Enhanced due to the dimethoxy substitution

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. The IC50 value for p38 MAPK inhibition was reported at approximately 10 µM, indicating a potent anti-inflammatory effect.

Case Study: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated:

Cell LineIC50 (µM)Effect
MDA-MB-23115Inhibition of proliferation
K56220Induction of apoptosis

This suggests that the compound may serve as a potential anticancer agent by inhibiting cell growth and promoting apoptosis.

Temporal Effects in Laboratory Settings

The temporal analysis revealed that the inhibitory effects on p38 MAPK are sustained over time. Continuous exposure to the compound resulted in prolonged anti-inflammatory effects, highlighting its potential for chronic conditions.

Dosage Effects in Animal Models

Animal studies showed that lower doses effectively inhibited inflammation without significant adverse effects. The optimal dosage was determined to be around 5 mg/kg body weight for achieving maximum therapeutic benefit while minimizing toxicity.

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